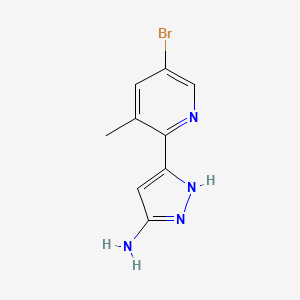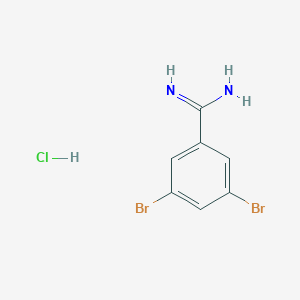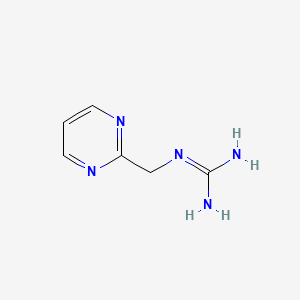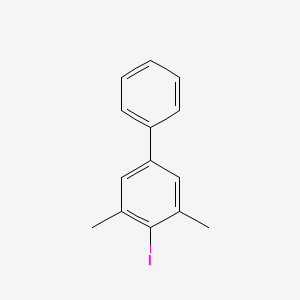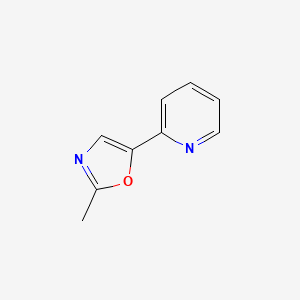
(4-(2,6-Dioxopiperidin-3-yl)phenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for various compounds in different contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “N/A” can involve multiple synthetic routes depending on its hypothetical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to produce “N/A”.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes or alcohols, which can then undergo further reactions to yield “N/A”.
Rearrangement Reactions: Certain rearrangement reactions, such as the Beckmann rearrangement, can be used to synthesize “N/A” from precursors like oximes.
Industrial Production Methods
Industrial production of “N/A” would likely involve large-scale chemical processes such as:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to hydrogenate precursors.
Electrochemical Synthesis: Utilizing electrochemical cells to drive the synthesis of “N/A” from simpler compounds.
Biotechnological Methods: Employing microorganisms or enzymes to produce “N/A” through fermentation or biotransformation.
Análisis De Reacciones Químicas
Types of Reactions
“N/A” can undergo various chemical reactions, including:
Oxidation: Conversion of “N/A” to its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of “N/A” using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups in “N/A” are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products
The major products formed from these reactions depend on the specific structure of “N/A” but can include:
Alcohols: From reduction reactions.
Ketones and Aldehydes: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
“N/A” can be used in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate its effects on biological systems and potential as a drug candidate.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilized in the synthesis of other chemicals, materials, or as a catalyst.
Mecanismo De Acción
The mechanism of action of “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: “N/A” may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-[4-(2,6-dioxopiperidin-3-yl)anilino]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)8-1-3-9(4-2-8)14-7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
Clave InChI |
JCLASMOGSGXLNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


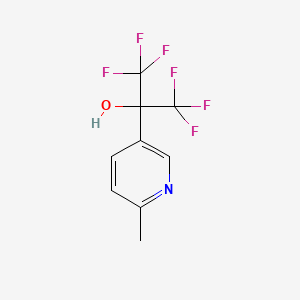
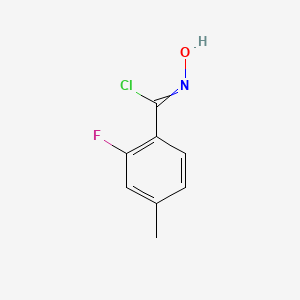
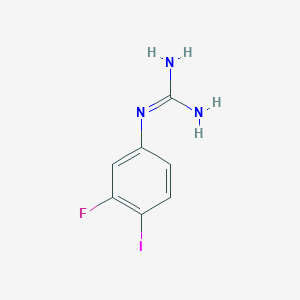
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
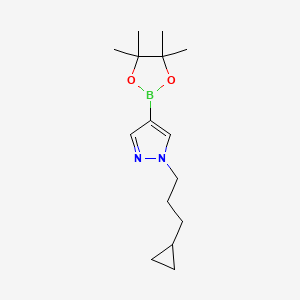
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

